molecular formula C6H2ClF2I B12514282 4-Chloro-3,5-difluoroiodobenzene

4-Chloro-3,5-difluoroiodobenzene

Cat. No.: B12514282
M. Wt: 274.43 g/mol
InChI Key: VGFGIZQBMZTCSP-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluoroiodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with halogenating agents to introduce the desired halogen atoms. For instance, starting with 3,5-difluoroaniline, the compound can be diazotized and then treated with cuprous chloride and iodine to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like acetonitrile or dichloromethane, and the reactions are carried out at temperatures ranging from 0°C to 50°C .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-3,5-difluoroiodobenzene is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of radiolabeled compounds for imaging studies.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluoroiodobenzene involves its ability to undergo substitution and coupling reactions, which allows it to form stable bonds with other molecules. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis, enabling the formation of various functionalized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-difluoroiodobenzene is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability compared to other halogenated benzenes. This makes it particularly useful in specialized synthetic applications .

Properties

Molecular Formula

C6H2ClF2I

Molecular Weight

274.43 g/mol

IUPAC Name

2-chloro-1,3-difluoro-5-iodobenzene

InChI

InChI=1S/C6H2ClF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H

InChI Key

VGFGIZQBMZTCSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)I

Origin of Product

United States

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